N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a tetrahydrothiophen-3-yl moiety. While direct pharmacological data for this compound is absent in the provided evidence, structural analogs suggest applications in medicinal chemistry (e.g., kinase inhibition, platelet aggregation) or flavoring agents .
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-18(14-1-2-16-17(9-14)23-12-22-16)19-10-13-3-6-20(7-4-13)15-5-8-24-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTHSOUGWGCASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4CCSC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a novel molecule that has garnered attention due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole core, which is known for its diverse biological activities. The presence of a tetrahydrothiophen-3-yl piperidine moiety contributes to its pharmacological properties. The molecular structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 320.41 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer proliferation and other diseases.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways.
Anticancer Activity
Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole structure can exhibit significant anticancer properties. For instance, research on similar compounds has demonstrated their ability to inhibit tumor growth by targeting the thioredoxin system in cancer cells .
Case Study: Inhibition of Thioredoxin Reductase (TrxR)
A study published in Molecules highlighted that certain benzo[d][1,3]dioxole derivatives effectively inhibited TrxR, leading to reduced cancer cell proliferation. The compound's structural modifications were essential for enhancing its inhibitory potency against TrxR .
Neuroprotective Effects
The piperidine component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate adenosine receptors, which are crucial in neurodegenerative diseases such as Parkinson's and Alzheimer's .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary data suggest favorable absorption and distribution profiles; however, comprehensive toxicity studies are necessary to ensure safety for clinical use.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(2-(4-(piperidin-1-yl)methyl)phenyl)acetamide | Moderate anticancer activity | Lacks dioxole structure |
| 5-Carboxybenzo[d][1,3]dioxole | Strong antioxidant properties | Different functional groups |
Comparison with Similar Compounds
Key Data Table
Research Implications and Gaps
- Pharmacokinetics : The tetrahydrothiophene moiety may influence metabolic stability, but direct studies are needed.
- Synthetic Challenges : Introducing the tetrahydrothiophene-piperidine group requires specialized reagents or catalysts, contrasting with simpler alkyl/aryl analogs .
- Safety : Structural similarities to fentanyl analogs (e.g., benzodioxole fentanyl) warrant caution in regulatory evaluation .
Q & A
Q. What are the key strategies for synthesizing N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the piperidine-tetrahydrothiophene core with the benzo[d][1,3]dioxole carboxamide group. Key steps include:
- Amide bond formation using coupling agents like HBTU or EDCI in solvents such as THF or DMF under inert atmospheres .
- Purification via silica gel chromatography or preparative HPLC to isolate intermediates and final products .
- Yield optimization by adjusting reaction parameters (e.g., temperature, solvent polarity) and using catalysts like triethylamine .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer:
- X-ray crystallography for resolving bond angles, torsion angles, and stereochemistry .
- NMR spectroscopy (1H, 13C, 2D-COSY) to confirm connectivity of the tetrahydrothiophene, piperidine, and benzodioxole moieties .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .
Q. How can researchers assess the compound’s potential biological activity in early-stage studies?
- Methodological Answer:
- Enzyme inhibition assays (e.g., fluorescence-based or radiometric) to screen for activity against bacterial cell wall synthases or eukaryotic targets .
- Molecular docking with computational models (e.g., AutoDock Vina) to predict binding affinity to targets like GPCRs or kinases .
- In vitro cytotoxicity assays (e.g., MTT) using mammalian cell lines to evaluate selectivity .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
- Methodological Answer:
- Reaction condition screening: Test alternative coupling agents (e.g., BOP vs. HBTU) or solvents (DMAC vs. DMF) to improve solubility .
- Computational reaction modeling using density functional theory (DFT) to identify energy barriers in the reaction pathway .
- In-line monitoring with FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What approaches resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer:
- Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Meta-analysis of dose-response curves to identify assay-specific artifacts (e.g., solubility issues at high concentrations) .
- Proteomic profiling to detect off-target interactions that may explain divergent results .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?
- Methodological Answer:
- Systematic functional group replacement: Modify the tetrahydrothiophene ring (e.g., sulfone vs. sulfide) or benzodioxole substituents .
- Free-Wilson analysis to quantify contributions of specific moieties to activity .
- Machine learning models trained on existing bioactivity data to prioritize synthetic targets .
Q. What strategies are effective for identifying and validating the compound’s primary molecular target?
- Methodological Answer:
- Affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- CRISPR-Cas9 knockout screens to identify genes whose loss ablates compound activity .
- Thermal proteome profiling (TPP) to detect target engagement in live cells .
Q. How can researchers address instability of the compound in aqueous buffers during bioassays?
- Methodological Answer:
- Formulation optimization: Use co-solvents (e.g., cyclodextrins) or pH-adjusted buffers to enhance solubility .
- Stability studies under varied conditions (temperature, light exposure) with HPLC monitoring .
- Prodrug design to mask labile functional groups (e.g., esterification of amide bonds) .
Q. What crystallographic techniques overcome challenges in obtaining high-quality crystals for X-ray analysis?
- Methodological Answer:
Q. How can multi-target effects of the compound be systematically evaluated in complex biological systems?
- Methodological Answer:
- Phosphoproteomics to map kinase signaling perturbations .
- Transcriptomic profiling (RNA-seq) to identify pathway-level changes .
- Systems biology modeling (e.g., Boolean networks) to predict emergent effects of polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
